molecular formula C13H13FN2O3S B3042888 5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole CAS No. 680215-95-6

5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole

Cat. No.: B3042888
CAS No.: 680215-95-6
M. Wt: 296.32 g/mol
InChI Key: JCWZMGGIBQASLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the cyclobutyl and 4-fluorophenylsulphonyl intermediates. These intermediates are then reacted under specific conditions to form the oxadiazole ring. Common reagents used in these reactions include cyclobutyl bromide, 4-fluorobenzenesulfonyl chloride, and hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the formation of the oxadiazole ring. The process is designed to be scalable for large-scale production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclobutyl-3-{[(4-chlorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole
  • 5-Cyclobutyl-3-{[(4-methylphenyl)sulphonyl]methyl}-1,2,4-oxadiazole
  • 5-Cyclobutyl-3-{[(4-nitrophenyl)sulphonyl]methyl}-1,2,4-oxadiazole

Uniqueness

5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in drug design and development .

Properties

IUPAC Name

5-cyclobutyl-3-[(4-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c14-10-4-6-11(7-5-10)20(17,18)8-12-15-13(19-16-12)9-2-1-3-9/h4-7,9H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWZMGGIBQASLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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